Product packaging for Chlorodiisopropylsilane(Cat. No.:CAS No. 2227-29-4)

Chlorodiisopropylsilane

Cat. No.: B1588518
CAS No.: 2227-29-4
M. Wt: 149.71 g/mol
InChI Key: IGSUJBNDAWQLST-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry Research

To understand the specific role of chlorodiisopropylsilane, it is essential to first contextualize it within the broader field of organosilicon chemistry.

The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, officially began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comnumberanalytics.comwikipedia.orgpentasil.eu In the same year, they also prepared the first organochlorosilane. wikipedia.org This early work laid the groundwork for future explorations into the unique properties of these compounds.

A pivotal figure in the history of organosilicon chemistry is English chemist Frederic Stanley Kipping. wikipedia.org Beginning in the late 1890s and continuing for over four decades, Kipping conducted extensive research, publishing 57 papers on the subject. richsilicone.comcore.ac.uk He was the first to systematically use Grignard reagents to create a variety of alkyl and aryl organosilicon compounds and is credited with coining the term "silicone" in 1904. wikipedia.orgwikipedia.orgcore.ac.ukiust.ac.ir Kipping's work, though initially focused on fundamental chemistry, became the foundation for the commercial silicone industry. wikipedia.orgcore.ac.uk

The industrial-scale production of organosilicon compounds was revolutionized in the 1940s by the independent discovery of the "direct process" by Eugene G. Rochow at General Electric and Richard Müller in Germany. wikipedia.orgdtu.dk This process, also known as the Müller-Rochow process, involves the reaction of an alkyl halide (most commonly methyl chloride) with elemental silicon in the presence of a copper catalyst. wikipedia.orgebsco.compaint.org This breakthrough provided a cost-effective and efficient method for producing methylchlorosilanes, the key precursors to silicones, and remains the basis of the modern silicone industry. wikipedia.orgdtu.dkencyclopedia.pubmdpi.com

Organosilicon compounds have become indispensable in nearly every sector of science and technology due to their unique combination of properties, which often blend the characteristics of organic and inorganic materials. sbfchem.comfiveable.me Their molecular structures, frequently based on a stable and flexible silicon-oxygen (siloxane) backbone, impart high thermal stability, chemical inertness, and water resistance. ebsco.comsbfchem.comzmsilane.com

These properties have led to a vast array of applications:

Materials Science: Organosilicon compounds are fundamental to the production of silicones, which are used as sealants, adhesives, lubricants, and high-performance coatings. iust.ac.irfiveable.mezmsilane.com They are also used as coupling agents to enhance adhesion between organic polymers and inorganic substrates in composite materials. hskbrchemical.comresearchgate.netchemimpex.com

Electronics: In the electronics industry, they serve as insulators, dielectric materials, and encapsulants for protecting sensitive components. iust.ac.irzmsilane.com Ultrapure silicon, derived from the reduction of purified chlorosilanes, is the cornerstone of the semiconductor industry. wikipedia.org

Organic Synthesis: In academic and pharmaceutical research, organosilanes are widely used as protecting groups for sensitive functional groups, as reducing agents, and as intermediates in cross-coupling reactions to form new carbon-carbon bonds. numberanalytics.comfishersci.casigmaaldrich.com

Biomedical Applications: The biocompatibility of many silicones makes them suitable for use in medical devices and personal care products. sbfchem.comfiveable.mezmsilane.com

The versatility and performance of organosilicon materials continue to drive innovation in fields ranging from aerospace and automotive engineering to nanotechnology and renewable energy. sbfchem.comhskbrchemical.com

Organosilanes are a class of chemical compounds that feature at least one direct bond between a carbon atom and a silicon atom (Si-C bond). wikipedia.orgsbfchem.comrussoindustrial.ru This defining characteristic distinguishes them from inorganic silicon compounds like silicon tetrachloride (SiCl₄) or silicates, and also from compounds where an organic group is linked to silicon via another atom, such as oxygen in tetraethoxysilane. sbfchem.com The general formula for an organosilane can be represented as RₙSiX₄₋ₙ, where 'R' is an organic group, 'X' is a hydrolyzable group (like a halogen or an alkoxy group), and 'n' is an integer from 1 to 4. researchgate.netncsu.edu

Organosilanes can be classified based on the nature of the groups attached to the silicon atom. Key classifications relevant to academic research include:

Chlorosilanes: These compounds contain at least one silicon-chlorine (Si-Cl) bond and are highly reactive. wikipedia.org They are fundamental building blocks in organosilicon chemistry, serving as precursors for many other types of silanes and silicones. paint.org Examples include methyltrichlorosilane (B1216827) and dimethyldichlorosilane. wikipedia.org

Organosilanols: As the silicon analogs of alcohols, organosilanols possess one or more hydroxyl (-OH) groups attached directly to the silicon atom. wikipedia.org They are typically formed by the hydrolysis of chlorosilanes and are intermediates in the formation of siloxane polymers. wikipedia.orgwikipedia.org They can be further classified as silanetriols (three -OH groups), silanediols (two -OH groups), or silanols (one -OH group). wikipedia.org

Alkoxysilanes: These feature one or more alkoxy (-OR) groups bonded to the silicon atom. They are often used as coupling agents and in the synthesis of sol-gel materials. mdpi.comencyclopedia.pub

Silyl (B83357) Hydrides: Containing a silicon-hydrogen (Si-H) bond, these compounds are valuable as reducing agents in organic synthesis. fishersci.ca

Research Rationale and Scope for this compound

This compound (C₆H₁₅ClSi) is a specific type of organochlorosilane. ontosight.ai Its primary value in academic research stems from the two bulky isopropyl groups attached to the silicon atom. This steric hindrance makes it a highly selective silylating agent. In organic synthesis, protecting groups are essential for temporarily blocking a reactive functional group (like an alcohol's hydroxyl group) so that a chemical reaction can be carried out at another site on the molecule. scribd.com

The rationale for using this compound is to introduce a diisopropylsilyl (i-Pr₂Si) group, which is sterically demanding. This bulkiness provides robust protection for the functional group, preventing it from reacting under various conditions. The scope of its research application is therefore primarily focused on complex organic synthesis where selective protection of hydroxyl groups is critical for achieving the desired molecular architecture. ontosight.aichemimpex.com Its use is documented in synthetic pathways for complex molecules and as a reagent in specialized reactions like intramolecular hydrosilylation. chemicalbook.com

Overview of Key Academic Research Areas

The academic research involving this compound is concentrated in several key areas of organic and materials chemistry:

Protecting Group Chemistry: A significant body of research utilizes this compound to protect hydroxyl groups in alcohols and phenols. ontosight.aiscribd.com The resulting diisopropylsilyl ethers are stable under a range of reaction conditions but can be removed when needed. Its use in photochemically removable silyl protecting groups has also been explored. acs.org

Organic Synthesis and Methodology: Research papers detail its use as a key reagent in multi-step syntheses. mdpi.comnih.gov For instance, it is used to create silicon-based intermediates that can be further functionalized. mdpi.com It also features in the development of new synthetic methods, such as mild reduction techniques where it is a precursor to a silyl hydride that transfers a hydride intramolecularly. chemicalbook.com

Materials Science: In materials science, this compound serves as a precursor or intermediate for creating specialized silicon-containing materials. ontosight.aichemimpex.com This includes the synthesis of silsesquioxanes and polysiloxanes, where the specific properties of the isopropyl groups can influence the final material's characteristics. ontosight.ai

Organometallic Chemistry: The compound is used in the synthesis of novel organometallic species, such as silyl cations, where the bulky isopropyl groups help to stabilize the reactive silicon center. uzh.ch

Table of Physical and Chemical Properties for this compound

Property Value Source(s)
Molecular Formula C₆H₁₅ClSi ontosight.aichemimpex.comcymitquimica.com
Molecular Weight ~150.72 g/mol chemimpex.comchemicalbook.comcymitquimica.com
Appearance Colorless liquid chemimpex.comcymitquimica.com
Boiling Point 130-135°C ontosight.ai
58-60°C at 50 mmHg chemimpex.com
Density ~0.883 g/mL chemimpex.com
Refractive Index ~1.429 chemimpex.comchemicalbook.com

| Solubility | Soluble in organic solvents like hexane (B92381) and toluene. | ontosight.ai |

Table of Mentioned Compounds

Compound Name Chemical Formula / General Formula
(3-chlorophenyl)dimethylsilane C₈H₁₁ClSi
(3-Chlorophenyl)methoxydimethylsilane C₁₀H₁₃ClO₂Si
2-chloropropane C₃H₇Cl
Acetone C₃H₆O
Acrylonitrile C₃H₃N
Alkoxysilanes RₙSi(OR')₄₋ₙ
Allyltrichlorosilane C₃H₅Cl₃Si
This compound C₆H₁₅ClSi
Chlorosilanes RₙSiCl₄₋ₙ
Coniferyl aldehyde C₁₀H₁₀O₃
Diethyldiethoxysilane C₆H₁₆O₂Si
Dimethyldichlorosilane (CH₃)₂SiCl₂
Dimethylsilanediol (CH₃)₂Si(OH)₂
Diphenylsilanediol (C₆H₅)₂Si(OH)₂
Hexamethylcyclotrisiloxane (D3) C₆H₁₈O₃Si₃
Hexamethyldisiloxane C₆H₁₈OSi₂
Hexaphenylcyclotrisiloxane C₃₆H₃₀O₃Si₃
Isopropylmagnesium chloride C₃H₇ClMg
Methyl chloride CH₃Cl
Methylsilanetriol CH₃Si(OH)₃
Methyltrichlorosilane CH₃SiCl₃
Octamethylcyclotetrasiloxane (D4) C₈H₂₄O₄Si₄
Organosilanols RₙSi(OH)₄₋ₙ
p-Coumaric acid C₉H₈O₃
Phenylsilanetriol C₆H₅Si(OH)₃
Polydimethylsiloxane (B3030410) (PDMS) (C₂H₆OSi)ₙ
Silicon tetrachloride SiCl₄
Sinapaldehyde C₁₁H₁₂O₄
Silyl ethers R₃SiOR'
Tetraethoxysilane C₈H₂₀O₄Si
Tetraethylsilane Si(C₂H₅)₄
Tetrahydrofuran C₄H₈O
Trichlorosilane (B8805176) HSiCl₃
Triethylsilanol (C₂H₅)₃SiOH
Trimethylsilanol (CH₃)₃SiOH
Trimethylsilyl chloride (CH₃)₃SiCl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClSi B1588518 Chlorodiisopropylsilane CAS No. 2227-29-4

Properties

InChI

InChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSUJBNDAWQLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883814
Record name Silane, chlorobis(1-methylethyl)-
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Molecular Weight

149.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-29-4
Record name Chlorodiisopropylsilane
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Record name Silane, chlorobis(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorobis(1-methylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloro-di(propan-2-yl)silicon
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Record name CHLORODIISOPROPYLSILANE
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Ii. Advanced Synthetic Methodologies for Chlorodiisopropylsilane and Its Derivatives

Established Synthetic Pathways for Chlorodiisopropylsilane

The creation of this compound relies on methods that can precisely control the degree of alkylation on a silicon precursor. The choice of synthetic route is often dictated by factors such as reagent availability, desired purity, and scalability.

The reaction of Grignard reagents with silicon halides is a foundational method for forming silicon-carbon bonds, first pioneered by F. Stanley Kipping. gelest.com The synthesis of this compound from silicon tetrachloride (SiCl₄) is a classic application of this methodology. The primary challenge lies in achieving partial substitution, as the high reactivity of Grignard reagents can lead to the formation of fully substituted tetraalkylsilanes. sci-hub.se

To selectively produce the desired di-substituted product, (i-Pr)₂SiHCl, careful control of reaction conditions is essential. One key strategy is the use of "reverse addition," where the Grignard reagent (isopropylmagnesium chloride or bromide) is added slowly to a solution of the silicon tetrachloride. gelest.com This maintains a low concentration of the Grignard reagent, favoring the formation of the less-substituted chlorosilane. The stoichiometry of the reactants is also critically controlled to favor the introduction of only two isopropyl groups.

The general reaction can be represented as: SiCl₄ + 2 i-PrMgX → (i-Pr)₂SiCl₂ + 2 MgXCl

While this method is versatile, its product selectivity can be poor, necessitating purification to separate the desired product from mono-, tri-, and tetra-substituted byproducts. sci-hub.se

Given the selectivity challenges of the Grignard method, more refined protocols have been developed. sci-hub.se Modern organometallic chemistry offers catalytic approaches that provide greater control over the reaction. One such advanced method is the palladium-catalyzed cross-coupling reaction of chlorosilanes with organoaluminum reagents. sci-hub.se This approach has demonstrated high selectivity in the methylation of various di- and trichlorosilanes to yield the corresponding monochlorosilanes. sci-hub.se

This catalytic system, often employing a combination of a palladium precursor like [Pd(C₃H₅)Cl]₂ and a phosphine (B1218219) ligand such as DavePhos, can selectively cleave Si-Cl bonds for alkylation. sci-hub.se The presumed mechanism involves an oxidative addition of the Si-Cl bond to the Pd(0) complex, which is thought to proceed via an Sₙ2-type pathway facilitated by the Lewis acidity of the aluminum reagent. sci-hub.se A key advantage of this method is its potential for higher selectivity, as the reactivity can be tuned by the choice of catalyst and ligand, overcoming some of the limitations of the highly reactive Grignard reagents. sci-hub.se

Synthesis of Functionalized this compound Derivatives

Beyond the parent compound, the synthesis of derivatives with diverse functionalities and specific stereochemistries is of significant interest for applications in asymmetric synthesis and materials science.

The introduction of various organic groups onto a this compound framework can be achieved through several powerful synthetic strategies. Nucleophilic substitution at the silicon center is the most direct approach. This can involve the use of traditional organometallic reagents like Grignard reagents or organolithium compounds to displace the chloride and form new silicon-carbon bonds. gelest.comgvsu.edu

More advanced and stereospecific methods have emerged, particularly those involving silylboranes. nih.govchemrxiv.orgresearchgate.net In this strategy, a chiral hydrosilane is first converted into a silicon-stereogenic silylborane via a stereospecific, platinum-catalyzed borylation. nih.govchemrxiv.orgresearchgate.net These chiral silylboranes are versatile intermediates that can be used as silyl-group transfer reagents in various transition-metal-catalyzed reactions. nih.govchemrxiv.org For example, they can participate in palladium(0)-catalyzed carbon-silicon bond-forming cross-coupling reactions and copper(I)-catalyzed silyl (B83357) conjugate additions, allowing for the precise and stereocontrolled introduction of a wide range of organic moieties with perfect enantiospecificity. chemrxiv.orgresearchgate.net

The creation of chiral silanes, where the silicon atom is a stereogenic center, is a significant challenge as there are no naturally occurring chiral silicon compounds. gvsu.educhemistryviews.org Research in this area has led to the development of several sophisticated enantioselective methodologies.

Multiple distinct strategies have been successfully employed to generate enantioenriched silicon-stereogenic centers.

Catalytic Asymmetric Hydrosilylation and C-H Silylation: Rhodium-based catalysts have been instrumental in developing enantioselective transformations. One approach involves the intramolecular hydrosilylation of dihydrosilanes, which can produce five- and six-membered cyclic monohydrosilanes with excellent enantioselectivity. nih.gov Mechanistic studies suggest this reaction proceeds via a Chalk-Harrod mechanism, with the oxidative addition of the Si-H bond being the enantio-determining step. nih.gov Another rhodium-catalyzed method achieves enantioselective silylation of aliphatic C-H bonds to synthesize silicon-stereogenic dihydrobenzosiloles. researchgate.net

Dynamic Kinetic Resolution: A powerful strategy for converting a racemic starting material entirely into one enantiomer is dynamic kinetic resolution. An enantioconvergent synthesis of silicon-stereogenic silylethers has been developed using a Lewis base catalyst, 4-aminopyridine, to mediate the reaction of racemic chlorosilanes with (S)-lactates. nih.gov This process takes advantage of the rapid racemization of the chlorosilane under the reaction conditions, allowing for the kinetic resolution to produce a single diastereomer of the silylether in high yield. nih.gov

Stereospecific Borylation of Chiral Hydrosilanes: As previously mentioned, a highly effective route involves the synthesis of optically active silylboranes from chiral hydrosilanes. nih.govresearchgate.net This is achieved through a stereospecific borylation catalyzed by Pt(PPh₃)₄, which proceeds with retention of configuration. nih.govresearchgate.net The resulting chiral silylboranes can then be converted into chiral silyl nucleophiles (e.g., silyllithiums) by treatment with reagents like methyllithium. nih.govresearchgate.net These nucleophiles are configurationally stable and react with electrophiles in a stereoretentive manner, providing access to a diverse array of enantioenriched organosilanes. nih.govchemrxiv.org

The table below summarizes key findings from various enantioselective approaches.

MethodCatalyst/Reagent SystemSubstrate TypeProduct TypeEnantioselectivity (ee) / Diastereoselectivity (dr)
Dynamic Kinetic Silyletherification4-aminopyridine / (S)-lactatesRacemic ChlorosilanesSilylethersHigh diastereoselectivity
Intramolecular HydrosilylationRhodium(I) complexesDihydrosilanesCyclic MonohydrosilanesExcellent enantioselectivities
C-H SilylationRhodium(I) complexesDihydrosilanesDihydrobenzosilolesGood to excellent enantioselectivities
Stereospecific BorylationPt(PPh₃)₄Chiral HydrosilanesSilylboranes>99% enantiospecificity
Dehydrogenative Si-O CouplingRhodium(I) complexesDihydrosilanesAlkoxysilanes & SiloxanesExcellent stereocontrol

Stereoselective Synthesis of Chiral Chlorosilane Derivatives

Electrochemical Synthesis Approaches involving Chlorosilanes

Electrochemical methods have emerged as a powerful alternative to traditional synthetic routes for silicon-containing compounds, offering milder reaction conditions and improved selectivity. nih.govchemrxiv.org These approaches are particularly relevant for the synthesis of disilanes and oligosilanes from chlorosilane precursors, such as this compound. By precisely controlling the electrical potential, chemists can achieve transformations that are difficult to control using conventional chemical reductants. researchgate.net

The foundational step in the electrochemical synthesis of larger silicon frameworks from chlorosilanes is reductive activation. chemrxiv.org This process involves the transfer of electrons from a cathode to a chlorosilane molecule. In this approach, the application of a sufficiently reducing potential to a chlorosilane substrate initiates a two-electron reduction. researchgate.net This reduction leads to the cleavage of the silicon-chlorine bond and the formation of a highly reactive silyl anion intermediate. chemrxiv.orgresearchgate.net

The efficient and selective generation of these silyl anions is a key advantage of the electrochemical method, as these intermediates are otherwise arduous to produce. chemrxiv.orgnih.gov This electroreductive strategy has been shown to be effective for various chlorosilanes, which can be reduced at a carbon cathode to form these critical intermediates. nih.gov The solvent and electrolyte concentration can significantly impact the reduction potential, with studies showing that reductions are energetically easier in more polar solvents and at higher electrolyte concentrations. researchgate.net

Once generated, the silyl anion intermediate can act as a potent nucleophile, reacting with another chlorosilane molecule to form a new silicon-silicon bond. researchgate.net This nucleophilic substitution reaction results in the formation of disilanes and, through sequential reactions, oligosilanes. chemrxiv.org This electrochemical strategy provides a general and mild approach for synthesizing a diverse array of these compounds with high selectivity. nih.gov

This method is a significant improvement over the traditional Wurtz coupling, which requires harsh reducing metals like stoichiometric sodium. nih.govchemrxiv.org The electrochemical approach allows for both homocoupling of a single type of chlorosilane and, more powerfully, heterocoupling between two different chlorosilanes. nih.govnih.gov This versatility enables the modular synthesis of complex linear, and notably, cyclic oligosilanes, which are challenging synthetic targets. researchgate.netnih.gov Research has demonstrated the successful synthesis of various disilanes and trisilanes in good yields using this technique. researchgate.net

Below is a table summarizing the electrochemical synthesis of various disilanes from chlorosilane precursors.

EntryChlorosilane 1Chlorosilane 2ProductYield (%)
1ChlorodimethylphenylsilaneChlorodimethylphenylsilane1,2-Diphenyl-1,1,2,2-tetramethyldisilane85
2ChlorodimethylphenylsilaneChlorodimethylsilane1-Phenyl-1,1,2,2-tetramethyldisilane65
3Chloro(p-tolyl)dimethylsilaneChloro(p-tolyl)dimethylsilane1,2-Di(p-tolyl)-1,1,2,2-tetramethyldisilane82
4Chloro(4-fluorophenyl)dimethylsilaneChloro(4-fluorophenyl)dimethylsilane1,2-Bis(4-fluorophenyl)-1,1,2,2-tetramethyldisilane75

This table is illustrative, based on data reported for electrochemical coupling of various chlorosilanes. nih.govresearchgate.net

Computational studies and experimental observations have provided significant insight into the mechanism of these electrochemical transformations. chemrxiv.org The process is understood to proceed through an electrochemically driven radical-polar crossover mechanism. researchgate.netnih.gov

The proposed mechanism involves an initial single-electron transfer to the chlorosilane to form a radical anion, which then loses a chloride ion to give a silyl radical. A second electron transfer reduces the silyl radical to the key silyl anion intermediate. This sequence is referred to as an electrochemical-chemical-electrochemical (ECE) process. chemrxiv.orgresearchgate.net

To achieve selective cross-coupling between two different chlorosilanes, the strategy exploits their distinct electronic and steric properties. researchgate.net A chlorosilane that is easier to reduce (i.e., has a less negative reduction potential) is selectively converted to its silyl anion. chemrxiv.org This anion then preferentially attacks the more electron-deficient silicon center of the second, harder-to-reduce chlorosilane partner in a nucleophilic substitution reaction to form the desired cross-coupled product. chemrxiv.orgresearchgate.net This differential activation is crucial for achieving high chemoselectivity, which is a significant advantage over methods that use harsh chemical reductants. chemrxiv.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of chlorosilane synthesis, including that of this compound, there is a significant focus on developing more sustainable and environmentally benign methodologies. mdpi.com

Traditional industrial synthesis of chlorosilanes, such as the Müller-Rochow direct process, often involves high temperatures and produces harmful byproducts like hydrogen chloride. mdpi.compensoft.net The use of chlorosilanes itself is scrutinized under green chemistry principles because their subsequent conversion into materials like silicones often generates further hazardous waste. mdpi.com

A key trend in making chlorosilane synthesis greener is the search for alternative, chlorine-free reaction pathways. mdpi.com One promising approach is the direct synthesis of alkoxysilanes by reacting metallurgical silicon with alcohols instead of methyl chloride or hydrogen chloride. mdpi.comrsc.org This route avoids the production of chlorinated byproducts. Although this produces alkoxysilanes rather than chlorosilanes directly, they are valuable alternative monomers for silicon-based materials. mdpi.com

Another sustainable methodology gaining traction is mechanochemistry. rsc.org This involves using mechanical force, such as ball milling, to induce chemical reactions. mdpi.com A one-stage mechanochemical method for the direct synthesis of alkoxysilanes has been developed, which activates silicon and allows it to react directly with an alcohol. This process simplifies the traditional multi-stage synthesis by eliminating several steps and aligns with green chemistry goals by often proceeding under solvent-free conditions. rsc.org While not a direct synthesis of this compound, these green methodologies for related silicon compounds point the way toward more sustainable production practices for the entire class of organosilanes.

Iii. Reactivity and Mechanistic Studies of Chlorodiisopropylsilane

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in chlorodiisopropylsilane is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, a good leaving group. This fundamental reaction pathway is exploited for the formation of new silicon-carbon, silicon-oxygen, and other silicon-heteroatom bonds.

The reaction of this compound with alcohols is a common method for the protection of hydroxyl groups, forming diisopropylsilyl ethers. This transformation proceeds under mild conditions, typically in the presence of a weak base like triethylamine or imidazole, which serves to neutralize the hydrochloric acid byproduct. libretexts.org The reaction follows an SN2-like mechanism at the silicon center, where the alcohol oxygen acts as the nucleophile. libretexts.org The steric bulk of the two isopropyl groups provides a moderate level of stability to the resulting silyl (B83357) ether, allowing for selective deprotection under specific conditions, often using a fluoride source such as tetrabutylammonium fluoride (TBAF). libretexts.org

Table 1: Examples of Silyl Ether Formation
Alcohol SubstrateReagentBaseProductReference
Primary AlcoholThis compoundTriethylamineAlkoxydiisopropylsilane nih.gov
Secondary AlcoholThis compoundImidazoleAlkoxydiisopropylsilane nih.gov

In a similar fashion, this compound can be used to protect 1,2- and 1,3-diols, forming cyclic silyl acetals. chem-station.com This reaction is particularly useful in complex molecule synthesis where regioselective protection of polyol compounds is required. chem-station.com The formation of a five- or six-membered ring provides thermodynamic stability to the protected structure. The deprotection of these cyclic structures is also typically achieved with fluoride ions or under acidic conditions. chem-station.com

The silicon-chlorine bond in this compound readily reacts with various organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new silicon-carbon bonds. These reactions are powerful tools for the synthesis of tetraorganosilanes. orgsyn.org The reaction with highly reactive organolithium reagents generally proceeds smoothly. orgsyn.org However, reactions with less nucleophilic Grignard reagents can be sluggish and may require catalysis or harsher conditions to achieve high yields. orgsyn.org

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic silicon atom, displacing the chloride.

Table 2: Nucleophilic Substitution with Organometallic Reagents
Organometallic ReagentElectrophileProductNotesReference
Isopropylmagnesium bromideChlorodimethylphenylsilaneIsopropyldimethylphenylsilaneExample of uncatalyzed reaction nih.gov
n-Propylmagnesium bromideChlorodimethylphenylsilanen-PropyldimethylphenylsilaneExample of uncatalyzed reaction nih.gov
PhenyllithiumThis compoundPhenyldiisopropylsilaneGeneral reaction pathway orgsyn.org

While these reactions are classic examples of nucleophilic substitution, the development of transition metal-catalyzed processes has significantly expanded the scope and efficiency of C-Si bond formation, particularly for less reactive partners. These catalyzed reactions are discussed in the cross-coupling section.

Hydrosilylation Reactions

The silicon-hydride (Si-H) bond in this compound allows it to undergo hydrosilylation, which is the addition of the Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.govmdpi.com This reaction is a highly atom-economical method for forming organosilicon compounds. nih.gov

Intramolecular hydrosilylation is a powerful strategy for the synthesis of silicon-containing heterocyclic compounds, or silacycles. The process typically begins with the synthesis of a molecule containing both a hydrosilane moiety and an unsaturated bond (e.g., an alkene or alkyne). gelest.com For instance, an unsaturated alcohol can first be reacted with this compound to form a diisopropylsilyl ether. The resulting molecule, now containing a diisopropylsilane group and a C=C double bond, can undergo a subsequent intramolecular cyclization reaction. gelest.com

This cyclization is often promoted by a transition metal catalyst (e.g., platinum or rhodium complexes) and results in the formation of a new ring structure incorporating the silicon atom, such as an oxasilacyclopentane or oxasilacyclohexane. gelest.com The regioselectivity and stereoselectivity of the cyclization can often be controlled by the choice of catalyst and reaction conditions.

While transition metals are common catalysts for hydrosilylation, strong Lewis acids have emerged as effective metal-free alternatives. Tris(pentafluorophenyl)borane, B(C6F5)3, is a particularly potent catalyst for the hydrosilylation of alkenes, alkynes, and carbonyl compounds. cmu.eduresearchgate.net

Extensive mechanistic studies indicate that the reaction does not proceed via activation of the unsaturated substrate by the Lewis acid. Instead, the mechanism involves an unusual activation of the silane (B1218182) itself. cmu.edu The catalytic cycle is believed to be initiated by the abstraction of the hydride from the silane by the highly electrophilic borane. This generates a transient, highly reactive electrophilic silylium-like species ([R3Si]+) and a borohydride anion ([HB(C6F5)3]-). cmu.eduresearchgate.net

The silylium species then undergoes electrophilic addition to the alkene, forming a β-silyl-substituted carbocation intermediate. researchgate.net In the final step, this carbocation is trapped by the borohydride anion, which delivers a hydride to the carbon, resulting in the final hydrosilylated product and regenerating the B(C6F5)3 catalyst. researchgate.net This mechanism accounts for the observed trans-selective addition of the silane across the double bond. researchgate.net

Cross-Coupling Reactions involving this compound

In recent years, transition metal-catalyzed cross-coupling reactions have become a cornerstone of C-C and C-heteroatom bond formation. Chlorosilanes, including this compound, have been successfully employed as electrophilic partners in such reactions, providing efficient routes to complex organosilanes.

Palladium-catalyzed reactions have proven particularly effective. In a process analogous to the well-known Negishi coupling, this compound can be coupled with organozinc reagents. This "silyl-Negishi" reaction allows for the formation of C(sp3)-Si bonds, even with sterically hindered secondary alkylzinc reagents. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex supported by specialized phosphine (B1218219) ligands, such as DrewPhos, which are crucial for suppressing side reactions like β-hydride elimination and promoting efficient reductive elimination. nih.gov

The proposed catalytic cycle for the silyl-Negishi reaction involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the Si-Cl bond of this compound to form a silylpalladium(II) complex.

Transmetalation: The organic group is transferred from the organozinc reagent to the palladium center, displacing the chloride and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The desired organosilane product is formed by the reductive elimination of the silyl and organic groups from the palladium center, which regenerates the Pd(0) catalyst. nih.govnobelprize.org

Table 3: Palladium-Catalyzed Silyl-Negishi Cross-Coupling
Silyl ElectrophileOrganozinc ReagentCatalyst/LigandProductYieldReference
Trimethylsilyl iodidesec-Butylzinc iodidePd2(dba)3/DrewPhossec-Butyltrimethylsilane93% nih.gov
Phenyldimethylsilyl iodideCyclopentylzinc iodidePd2(dba)3/DrewPhosCyclopentyl(phenyldimethyl)silane95% nih.gov

Similarly, a "silyl-Kumada" reaction has been developed for the palladium-catalyzed cross-coupling of chlorosilanes with Grignard reagents. nih.gov This method overcomes the traditionally low reactivity of the strong Si-Cl bond in catalytic cycles and provides access to a wide range of alkyl- and arylsilanes in high yields. nih.govnih.gov The use of specific phosphine ligands is again key to the success of these transformations, enabling the coupling of both primary and secondary Grignard reagents. nih.gov These catalytic methods represent a significant advance over classical nucleophilic substitution, offering milder conditions, broader substrate scope, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Chlorosilanes, including this compound, can serve as electrophilic partners in these transformations, although their reactivity is influenced by the high strength of the Si-Cl bond (approximately 113 kcal/mol).

The general mechanism for these couplings involves a catalytic cycle that begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic nucleophile and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Recent advancements have enabled the efficient coupling of chlorosilanes. For instance, the use of specific phosphine ligands, such as DrewPhos, has been shown to facilitate the palladium-catalyzed alkylation of monochlorosilanes with both primary and secondary alkyl-magnesium halides (Grignard reagents). This methodology overcomes the challenge posed by the strong Si-Cl bond and allows for the synthesis of sterically hindered silanes that are otherwise difficult to access oecd.org. While many cross-coupling reactions involving silicon focus on silyl nucleophiles, these methods demonstrate the viability of using chlorosilanes as electrophiles oecd.orgresearchgate.net.

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

StepDescription
Oxidative Addition The organic halide (R'-X) adds to the Pd(0) catalyst, forming a Pd(II) complex.
Transmetalation The organosilicon group from the activated silane transfers to the palladium center, displacing the halide.
Reductive Elimination The two organic fragments (R and R') are eliminated from the palladium center, forming a new C-C bond and regenerating the Pd(0) catalyst.

This table outlines the fundamental mechanistic steps common to many palladium-catalyzed cross-coupling reactions.

Hiyama Coupling and Related Transformations

The Hiyama coupling is a specific type of palladium-catalyzed cross-coupling reaction that joins an organosilane with an organic halide or pseudohalide nih.govmdpi.com. A critical feature of the Hiyama coupling is the requirement for activation of the organosilane, which is typically achieved using a fluoride source (e.g., TBAF) or a base nih.govmdpi.com.

This activation step is crucial because it converts the neutral tetracoordinate silane into a more reactive pentacoordinate silicate species. This hypervalent intermediate possesses a more polarized silicon-carbon bond, which facilitates the transmetalation step in the catalytic cycle mdpi.comrsc.org. The general mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence mdpi.comrsc.orgwikipedia.org.

While many Hiyama couplings utilize organo(trialkoxy)silanes, the principles can be extended to other silanes. In the context of this compound, it would first need to be converted to a suitable organosilane partner, for example, through reaction with an organometallic reagent. The resulting diisopropyl-substituted organosilane could then participate in Hiyama coupling. An important development in this area is the domino Heck/Hiyama coupling, where a σ-alkylpalladium intermediate formed during a Heck reaction is trapped by an arylsilane, demonstrating the versatility of these transformations oecd.org.

Oxidative Transformations of Chlorosilanes

This compound can undergo various oxidative transformations, targeting either the Si-H bond or, under specific conditions, the C-Si bonds. These reactions are fundamental for converting silanes into silanols and other oxygenated silicon compounds.

Oxidation by Atmospheric Air in Thin Layers

A notable and unconventional oxidation method involves the reaction of chlorosilanes with atmospheric air in thin layers. Research has shown that di-, tri-, and tetra-chlorosilanes can be oxidized when encapsulated in a silicon oxide cell sigmaaldrich.comsigmaaldrich.com. This process occurs slowly in the air and, significantly, proceeds without hydrolysis, which is the typical reaction pathway for chlorosilanes in the presence of moisture sigmaaldrich.comsigmaaldrich.com.

The proposed mechanism suggests that tautomeric forms of the chlorosilanes may arise in the thin layers, which then form spatial clusters through intermolecular bonding. This structural transformation facilitates oxidation by atmospheric oxygen while preventing the typical hydrolysis reaction, ultimately leading to the formation of oxide films sigmaaldrich.comsigmaaldrich.com.

Enzymatic Oxidation Processes

Biocatalysis offers a green and highly selective route for the oxidation of hydrosilanes. The Si-H bond in compounds like this compound is susceptible to enzymatic oxidation. Cytochrome P450 monooxygenases, specifically P450 BM3 from Bacillus megaterium, have been shown to catalyze the oxidation of hydrosilanes to the corresponding silanols cdnsciencepub.comnih.gov.

This enzymatic process uses atmospheric oxygen as the terminal oxidant and exhibits high selectivity for the Si-H bond over C-H bonds cdnsciencepub.com. The reaction mechanism is believed to proceed through a hydrogen atom abstraction by a high-valent iron-oxo intermediate, followed by a rapid hydroxyl rebound, analogous to the enzyme's native C-H hydroxylation activity cdnsciencepub.comnih.gov. Similarly, peroxygenases have been employed for the efficient hydroxylation of organosilanes, achieving high catalyst performance and productivity researchgate.net.

Table 2: Comparison of Oxidation Methods for Hydrosilanes

MethodOxidantCatalystKey Feature
Atmospheric Air (O₂)NoneOccurs in thin layers, avoids hydrolysis. sigmaaldrich.comsigmaaldrich.com
Enzymatic (P450) Air (O₂)Cytochrome P450High selectivity for Si-H over C-H bonds. cdnsciencepub.comnih.gov
Enzymatic (Peroxygenase) H₂O₂PeroxygenaseEfficient conversion with high turnover numbers. researchgate.net

This table summarizes key aspects of different methods for the oxidation of the Si-H bond.

Cleavage of C-Si Bonds via Oxidation

The oxidative cleavage of a carbon-silicon bond is a synthetically useful transformation, often referred to as the Tamao-Fleming oxidation. This reaction converts an organosilane into an alcohol or a phenol. The process typically requires the presence of an activating group on the silicon atom, such as a halogen or an alkoxy group, and is carried out using an oxidant like hydrogen peroxide (H₂O₂) in the presence of a fluoride source.

The fluoride ion coordinates to the silicon atom, forming a hypervalent pentacoordinate intermediate. This coordination activates the Si-C bond, making it susceptible to nucleophilic attack by the peroxide. The subsequent rearrangement and cleavage result in the formation of a C-O bond. Strained silicon compounds, such as siletanes (silacyclobutanes), exhibit enhanced reactivity towards oxidative cleavage due to the release of ring strain upon formation of the pentacoordinate intermediate. This allows for the oxidation of even robust tetraalkylsilanes under mild conditions, compatible with other silicon-based protecting groups.

Photochemical Reactivity and Transformations

The photochemical reactivity of this compound is dominated by the presence of the Si-H bond. Upon exposure to light, particularly in the presence of a photoinitiator or photocatalyst, the relatively weak Si-H bond (bond dissociation energy ~384 kJ/mol) can undergo homolytic cleavage to generate a diisopropylchlorosilyl radical sigmaaldrich.com.

This reactive silyl radical intermediate can then participate in a variety of subsequent reactions:

Hydrosilylation: The silyl radical can add across a carbon-carbon double or triple bond, a process known as photoinduced hydrosilylation. This reaction is often initiated by a photosensitizer like benzophenone, which, in its excited triplet state, abstracts the hydrogen atom from the hydrosilane.

Atom Transfer Reactions: In the presence of a suitable halogen source like dichloromethane, visible-light photocatalysis can be used to convert the hydrosilane into the corresponding chlorosilane. This proceeds via a hydrogen atom transfer (HAT) mechanism.

Alkynylation: Iron-catalyzed, visible-light-induced reactions can achieve the alkynylation of hydrosilanes. The mechanism involves the generation of a chlorine radical via a ligand-to-metal charge transfer (LMCT) process, which then abstracts the hydrogen from the Si-H bond to form the silyl radical sigmaaldrich.com.

While direct photolysis of chlorosilanes can occur, particularly with short-wavelength UV light in the stratosphere, in the troposphere, this process is generally considered a minor degradation pathway compared to the rapid hydrolysis that occurs in the presence of atmospheric water vapor nih.govcdnsciencepub.com.

Photochemically Removable Silyl Protecting Groups

This compound derivatives have been instrumental in the development of advanced photolabile protecting groups (PPGs), which allow for the protection and subsequent light-induced removal of functional groups, most notably alcohols. wikipedia.org This strategy offers precise spatiotemporal control over deprotection without the need for chemical reagents. wikipedia.orgnih.gov

A significant advancement in this area is the creation of benzoyldiisopropylchlorosilane (BDIPSCl), a novel acylchlorosilane that functions as a silicon-based protecting group removable with visible light. nih.govrsc.org This overcomes a major drawback of many earlier PPGs that required high-energy UV light for cleavage, a condition that can damage sensitive molecules. wikipedia.orgnih.gov The BDIPSCl group is synthesized in a concise three-step sequence and can be readily used to protect primary, secondary, and tertiary alcohols under standard mild silylation conditions. nih.govrsc.org

Deprotection is achieved by exposing the protected alcohol to visible light (e.g., 456 nm) at room temperature in a solvent like methanol. nih.govrsc.orgresearcher.life The BDIPSCl group demonstrates high compatibility with a wide range of functional groups during both its installation and cleavage, showing significant orthogonality with other common protecting groups. rsc.orgresearchgate.net This robustness and the mild, reagent-free deprotection conditions make it a valuable tool in complex organic synthesis. nih.govrsc.org

Table 1: Substrate Scope for Protection with Benzoyldiisopropylchlorosilane (BDIPSCl)
Alcohol TypeSubstrate ExampleProtected Product Yield
PrimaryGeraniol95%
Primary4-Nitrobenzyl alcohol98%
Secondary(-)-Menthol96%
SecondaryPropargyl alcohol derivative91%
Tertiary1-Ethynylcyclohexanol85%
Phenol4-Bromophenol94%

Data sourced from studies on the application of BDIPSCl as a photocleavable protecting group. nih.govrsc.org

Mechanistic Analysis of Photocycloaddition Reactions

Dithis compound, a close relative of this compound, serves as a crucial reagent for creating molecular tethers to study the mechanism of [2+2] photocycloaddition reactions between alkenes. byu.edu By reacting dithis compound with two different alcohol-containing alkenes (e.g., substituted cinnamyl alcohols), a mixed dialkenoxysilane is formed. byu.edu This tether brings the two alkene moieties into proximity, facilitating intramolecular cycloaddition upon irradiation to form cyclobutane rings. byu.edu

Computational Chemistry and Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex reaction mechanisms, electronic properties, and reactivity of organosilicon compounds like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations provide a powerful tool for investigating the intricate details of reaction pathways that are often difficult to probe experimentally. For chlorosilane-related reactions, DFT has been used to map potential energy surfaces, identify transition states, and calculate activation energies. acs.orgacs.org For instance, in the disproportionation of dichlorosilane (B8785471) to monochlorosilane, DFT calculations revealed the complete reaction cycle, identifying the rate-determining step and key intermediates like the SiHCl3–SiH2Cl– species. acs.orgresearchgate.net

These computational studies can accurately predict reaction outcomes and provide a deep understanding of the underlying chemical principles. acs.org DFT helps to elucidate gas-phase reactivity, distinguishing between different potential routes such as disilane-mediated mechanisms and radical pathways. acs.org By modeling various elementary steps, including adsorption, surface reactions, and desorption, DFT contributes to a comprehensive picture of processes like chemical vapor deposition involving chlorosilanes. mdpi.com

Adsorption Behaviors on Surfaces

First-principles calculations based on DFT have been extensively used to study the adsorption of chlorosilanes on various surfaces, particularly silicon (Si). acs.orgnih.gov These studies are critical for understanding and optimizing processes like chemical vapor deposition and hydrochlorination in the production of high-purity silicon. nih.govresearchgate.net

When chlorosilanes like dichlorosilane and trichlorosilane (B8805176) interact with a Si(100) surface, they typically undergo dissociative chemisorption, meaning the molecule breaks apart as it forms chemical bonds with the surface. nih.govresearchgate.net The Si–Cl bond is often more prone to scission than the Si–H bond upon adsorption. nih.gov

Key findings from these computational studies include:

Adsorption Strength: Molecules like trichlorosilane exhibit the largest adsorption strength on the Si(100) surface. nih.govresearchgate.net

Charge Transfer: Adsorbed chlorosilane molecules generally act as electron acceptors, drawing electron density from the silicon surface. nih.govresearchgate.net

Interaction Strength: Analysis of total charge density reveals strong interactions and overlapping electron densities between the gas molecules and the Si(100) surface, indicative of covalent bond formation. acs.org

Table 2: Calculated Adsorption Energies (Eads) of Chlorosilanes on the Si(100) Surface
MoleculeAdsorption SiteEads (eV)Dissociation Products
SiH2Cl2Hole-1.82H* + SiHCl2
SiHCl3Hole-2.35Cl + SiHCl2
SiCl4Bridge-1.04Cl + SiCl3
HClTop1-2.60H + Cl*

An asterisk () denotes a surface-adsorbed species. Data is illustrative of typical DFT findings for chlorosilane adsorption.* nih.gov

Silyl Anion Intermediate Generation

The generation of silyl anions from chlorosilanes is a cornerstone of silicon-silicon bond formation. nih.gov Recent advancements have established a general and efficient electrochemical strategy for this transformation, offering a milder alternative to traditional methods like Wurtz coupling, which often require harsh reagents like sodium metal. nih.govnih.gov

In this electrochemical approach, a chlorosilane undergoes a two-electron reduction at a cathode. nih.govresearchgate.net This process is proposed to occur through an electrochemical-chemical-electrochemical (ECE) sequence:

First Reduction (E): The chlorosilane (R3SiCl) accepts an electron to form a radical anion.

Chemical Step (C): The radical anion rapidly loses a chloride ion (Cl-) to form a silyl radical (R3Si•).

Second Reduction (E): The silyl radical is immediately reduced at the cathode to form the desired silyl anion (R3Si-). nih.govresearchgate.net

This efficient and selective generation of the silyl anion intermediate allows it to be trapped by another chlorosilane molecule via nucleophilic substitution, enabling the synthesis of a wide variety of disilanes and oligosilanes, including functionalized cyclic structures. nih.govnih.govrsc.org Computational studies support the proposed radical-polar crossover mechanism, highlighting the utility of this electrochemical method for creating complex organosilicon compounds. nih.gov

Iv. Advanced Applications of Chlorodiisopropylsilane in Organic Synthesis

Silyl (B83357) Protecting Groups in Complex Molecule Synthesis

In the multistep synthesis of complex natural products and pharmaceuticals, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions. Silyl ethers, formed from reagents like chlorodiisopropylsilane, are among the most widely used protecting groups due to their ease of installation, tunable stability, and selective removal under mild conditions. wikipedia.orghighfine.com The diisopropylsilyl group, in particular, offers a balance of steric hindrance and reactivity that is advantageous in many synthetic strategies.

The primary application of this compound is the protection of hydroxyl groups to form diisopropylsilyl ethers. This transformation is typically achieved by reacting the alcohol with this compound in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent. The resulting DIPS ether is significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ether, offering greater resistance to a range of reaction conditions. highfine.comgelest.com

The stability of the DIPS group is primarily attributed to the steric bulk of the two isopropyl substituents on the silicon atom, which physically obstructs the approach of reagents that would cleave the silicon-oxygen bond. This steric hindrance makes DIPS ethers compatible with numerous synthetic operations, including oxidation, reduction, and organometallic reactions. Deprotection is typically accomplished using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under specific acidic conditions. wikipedia.orggelest.com This reliable protection-deprotection protocol makes the DIPS group a valuable asset in syntheses requiring orthogonal protecting group strategies. nih.gov

To enhance the versatility of silyl protecting groups, researchers have developed photolabile variants that can be removed with light, offering a mild and highly selective deprotection method. An important example derived from the diisopropylsilane core is Benzoyldiisopropylchlorosilane (BDIPSCl). rsc.orgnih.gov This compound allows for the installation of a benzoyldiisopropylsilyl (BDIPS) ether, which can be cleaved upon exposure to visible light. researchgate.net

The deprotection mechanism involves irradiation with visible light (e.g., 456 nm), which excites the benzoyl chromophore. researchgate.net This leads to an intramolecular hydrogen atom transfer, followed by a Norrish Type II cyclization to form a silaoxetane intermediate. rsc.org Subsequent fragmentation and solvolysis in a protic solvent like methanol release the free alcohol in high yield. nih.govresearchgate.net This photocleavage occurs at room temperature and is orthogonal to many other protecting groups, including acid-labile and fluoride-labile groups, providing a significant advantage in complex syntheses where mild and specific deprotection conditions are paramount. nih.gov

Protecting Group ReagentAbbreviationDeprotection MethodKey Advantages
BenzoyldiisopropylchlorosilaneBDIPSClVisible Light (456 nm) in MethanolMild, room temperature deprotection; High functional group tolerance; Orthogonal to many acid/base/fluoride-labile groups. nih.govresearchgate.net

The utility of a silyl protecting group is defined by its relative stability under various reaction conditions. The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. Generally, increased steric hindrance leads to greater stability toward both acidic and basic hydrolysis. wikipedia.orgharvard.edu

In comparative studies, the triisopropylsilyl (TIPS) group, which is structurally similar to the DIPS group, is known to be one of the most robust trialkylsilyl protecting groups. highfine.com The relative stability of common silyl ethers generally follows a predictable trend based on steric hindrance.

Relative Stability of Silyl Ethers:

ConditionOrder of Increasing Stability
Acidic Media TMS < TES < TBS < TIPS < TBDPS wikipedia.orgharvard.edu
Basic Media TMS < TES < TBS ≈ TBDPS < TIPS wikipedia.orgharvard.edu

This table illustrates the general stability trend where groups with greater steric bulk (like TIPS) are more resistant to cleavage.

The diisopropylsilyl group, as part of a larger structure, exhibits stability comparable to the more sterically demanding groups. For instance, studies on fluorous silyl protecting groups, which feature a 1°-alkyl(diisopropylsilyl) core, show that they are considerably more stable than triethylsilyl (TES) ethers under acidic conditions, a stability attributed to steric factors. This high stability allows for the selective removal of less hindered silyl groups like TES while leaving the diisopropylsilyl-based group intact, enabling precise control in sequential synthetic steps.

Reagent for C-C Bond Formation

Beyond its role in protection chemistry, this compound and its derivatives are instrumental in the formation of carbon-carbon (C-C) bonds. These applications typically involve the formation of a carbon-silicon (C-Si) bond as an intermediate step, leveraging the unique reactivity of organosilicon compounds in metal-catalyzed reactions.

Chlorosilanes, including this compound, are valuable electrophiles in transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions provide a powerful method for creating C-Si bonds, which can then be utilized in subsequent C-C bond-forming transformations, such as the Hiyama cross-coupling. nih.gov

A common catalytic cycle involves a palladium or nickel catalyst. The process typically begins with the oxidative addition of the catalyst (e.g., Pd(0)) into the Si-Cl bond of this compound, forming a silyl-metal complex. This is followed by transmetalation with an organometallic reagent (e.g., an organomagnesium or organozinc compound) and subsequent reductive elimination to yield the desired organosilane and regenerate the catalyst. nih.gov

The development of efficient catalysts has enabled the coupling of chlorosilanes with a variety of organometallic nucleophiles, overcoming the challenge posed by the high strength of the Si-Cl bond. nih.gov This methodology allows for the synthesis of diverse organosilanes that are valuable intermediates in organic synthesis. oup.com

While not a direct alkylating agent for C-C bond formation, the diisopropylsilyl group, once installed on a molecule, plays a crucial indirect role in controlling the stereochemistry of subsequent reactions. The significant steric bulk of the DIPS group can effectively shield one face of a molecule, directing an incoming reagent to attack from the less hindered face. This principle of sterically-controlled synthesis is fundamental to achieving high stereoselectivity. nih.gov

For example, in the alkylation of a chiral substrate, a bulky DIPS protecting group on a nearby hydroxyl or other functional group can dictate the trajectory of the electrophile. This steric influence is particularly important in carbohydrate chemistry and the synthesis of polyketide natural products, where controlling the stereochemistry at multiple chiral centers is a formidable challenge. researchgate.net The predictable directing effect of bulky silyl groups allows chemists to construct complex, stereochemically rich molecules with a high degree of precision. nih.gov

Tethering Strategies in Intramolecular Reactions

The use of temporary tethers to connect two reacting partners can transform a challenging intermolecular reaction into a more favorable intramolecular one. This strategy enhances reaction rates and can impart a high degree of stereocontrol. Silicon-based tethers, in particular, are advantageous due to their straightforward installation, stability under various reaction conditions, and versatile cleavage methods. The diisopropylsilyl group, derived from this compound, is particularly effective as a tethering unit due to the steric bulk of the isopropyl groups, which can influence the conformation of the transition state and, consequently, the stereochemical outcome of the reaction.

Silicon tethers have been successfully employed to control the regio- and stereoselectivity of intramolecular cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganicreactions.orgrsc.org In this strategy, the diene and dienophile are connected via a diisopropylsilyl ether linkage. The formation of this tether is achieved by reacting two alcohol-containing fragments (one with the diene and one with the dienophile) with this compound.

The length and rigidity of the tether are crucial for the success of the cycloaddition. The diisopropylsilyl group provides a compact and relatively rigid connection, which pre-organizes the molecule for the desired cyclization. This pre-organization leads to a less negative entropy of activation compared to the corresponding intermolecular reaction, often allowing the reaction to proceed under milder conditions. organicreactions.org Furthermore, the steric hindrance of the isopropyl groups can direct the approach of the reacting partners, leading to high diastereoselectivity in the formation of the cyclic product. nsf.gov After the cycloaddition, the silicon tether can be selectively cleaved under standard conditions, such as with fluoride ions or through oxidative cleavage, to reveal the final product.

While the general utility of silicon tethers in Diels-Alder reactions is well-established, the specific application of diisopropylsilyl tethers offers a balance of stability and reactivity that is beneficial for complex molecule synthesis. rsc.org

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nih.gov While synthetically valuable, intermolecular versions of this reaction can suffer from issues of regioselectivity and efficiency. Employing a tether to link the alkene and alkyne components makes the reaction intramolecular, thereby overcoming many of these limitations.

The diisopropylsilyl ether tether has proven to be particularly effective in this context. In a notable example, an allylic alcohol and a propargylic alcohol can be linked using a diisopropylsilyl group. This tethered enyne is then subjected to the conditions of the Pauson-Khand reaction, typically involving a cobalt carbonyl complex, to yield a bicyclic cyclopentenone. The use of a diisopropylsilyl ether-tethered substrate has led to the first successful examples of this type of Pauson-Khand reaction, yielding fused 6,5-ring systems in good yields. zmsilane.commallakchemicals.com

The stability of the diisopropylsilyl ether under the reaction conditions is a key factor in its success. jocpr.com The reaction demonstrates good functional group tolerance and high diastereoselectivity, which is influenced by the conformational constraints imposed by the silicon-containing ring in the transition state. nih.govwikipedia.org

Tethered ReactionReactantsTethering GroupProductKey Advantage
Intramolecular Diels-AlderDiene and DienophileDiisopropylsilyl etherFused bicyclic systemEnhanced stereocontrol
Intramolecular Pauson-KhandAlkene and AlkyneDiisopropylsilyl etherFused cyclopentenoneImproved yield and regioselectivity

Synthesis of Organosilicon Precursors for Advanced Materials

This compound serves as a valuable precursor in the synthesis of advanced organosilicon materials. Its bifunctionality, possessing both Si-Cl and Si-H bonds, allows for sequential and controlled reactions to build up complex silicon-based architectures.

Silsesquioxanes and polysiloxanes are classes of polymers with a backbone of repeating silicon-oxygen units. They find widespread use due to their thermal stability, chemical resistance, and unique dielectric properties. The properties of these materials can be tuned by the organic substituents attached to the silicon atoms.

This compound can be used to introduce diisopropylsilyl units into these polymer structures. For example, hydrolysis of the Si-Cl bond followed by condensation can lead to the formation of polysiloxanes. The remaining Si-H bond can be utilized for further functionalization through hydrosilylation reactions, allowing for the attachment of a wide range of organic groups. This approach provides precise control over the structure and functionality of the resulting polymer. The synthesis of silsesquioxanes bearing specific organic side-chains can be achieved by first reacting this compound with a functionalized organic molecule, followed by controlled hydrolysis and condensation to form the characteristic cage or ladder-like silsesquioxane structure. wikipedia.org

Hybrid polymers, which combine inorganic silicon-based components with organic polymer chains, are of great interest for creating materials with novel properties. This compound can act as a linking agent to connect organic polymer chains or to initiate the growth of polymer chains from a silicon-containing core.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers requires a stepwise, generational growth, and silicon-based reagents are often used to create the branching points. This compound, with its two reactive sites, can be used as a building block in the divergent synthesis of dendrimers. nsf.gov For instance, reaction of the Si-Cl bond can attach the molecule to a core, and subsequent hydrosilylation using the Si-H bond can add new branches. This iterative process allows for the construction of dendrimers with a high density of functional groups on their periphery. organic-chemistry.orgnih.gov These functional groups can be tailored for specific applications, such as catalysis or drug delivery. organic-chemistry.org

Applications in Pharmaceutical and Biomedical Chemistry

While direct applications of this compound in final drug compounds are not widely reported, its utility in pharmaceutical and biomedical chemistry lies in its role as a versatile synthetic intermediate and protecting group. zmsilane.comnih.gov Silyl ethers, formed from chlorosilanes, are commonly used to protect alcohol functional groups during the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). oup.com

The diisopropylsilyl group, in particular, can be used as a protecting group for hydroxyl functions. Its steric bulk provides stability against a range of reagents, and it can be selectively removed under specific conditions, typically using a fluoride source. wikipedia.orglibretexts.org Triisopropylchlorosilane, a closely related compound, is frequently used for this purpose, and this compound can be employed in a similar capacity, especially when the presence of the Si-H bond is desired for subsequent transformations. zmsilane.com

The broader class of chlorinated compounds plays a significant role in the pharmaceutical industry, with many FDA-approved drugs containing chlorine atoms. doi.org While this compound's primary role is not as a source of chlorine in the final drug, it is a valuable tool in the multi-step syntheses often required to produce these complex molecules. mallakchemicals.com

Intermediate in Pharmaceutical Compound Synthesis

In the intricate pathways of pharmaceutical synthesis, this compound serves as a crucial intermediate, primarily for the protection of hydroxyl groups. The formation of a diisopropylsilyl ether by reacting an alcohol with this compound temporarily masks the reactive -OH group, preventing it from interfering with subsequent chemical transformations. The steric hindrance provided by the bulky diisopropylsilyl group can also influence the stereochemical outcome of nearby reactions. researchgate.net This strategy has been employed in the synthesis of several complex, biologically active compounds.

For instance, this compound is utilized in the synthesis of precursors to actinorhodin, a type of antibiotic. In the total synthesis of 6-Deoxydihydrokalafungin, a key biosynthetic precursor, this compound is reacted with an alcohol in the presence of imidazole to form a stable silyl ether intermediate. nih.gov This protection step is critical to allow for further modifications to other parts of the molecule without affecting the hydroxyl group.

Similarly, this reagent plays a role in the development of potential anticancer agents. A U.S. patent describes the use of this compound in the synthesis of novel dioxane derivatives, which are investigated as inhibitors of histone deacetylases (HDACs). google.com HDAC inhibitors are a class of compounds being explored for the treatment of proliferative diseases, including cancer. google.com Furthermore, the total synthesis of Purealin, a natural product inhibitor of cytoplasmic dynein with potential therapeutic applications, also incorporates this compound in its synthetic route. pitt.edu

Table 1: Examples of this compound in Pharmaceutical Synthesis

Target Compound/Class Role of this compound Therapeutic Area
6-Deoxydihydrokalafungin Reagent for hydroxyl group protection Antibiotics nih.gov
Dioxane Derivatives Intermediate in multi-step synthesis Anticancer (HDAC Inhibitors) google.com

Design of Silylated Amino Acids and Peptides

The synthesis of peptides and oligonucleotides requires a meticulous strategy of protecting and deprotecting various reactive functional groups. Silyl ethers, including those derived from this compound, serve as effective protecting groups for the hydroxyl, carboxyl, and thiol functionalities present in amino acid side chains. google.com This protection is essential to prevent undesirable side reactions during the sequential coupling of amino acids in solid-phase peptide synthesis (SPPS). google.com

The diisopropylsilyl (DIPS) group offers a distinct advantage due to its specific stability and cleavage conditions. It is generally stable to the basic or acidic conditions used to remove other common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), allowing for an "orthogonal" protection strategy. google.com This means different protecting groups can be removed selectively at different stages of the synthesis without affecting others.

The DIPS group is particularly useful as a linker for attaching molecules to a solid support. In solid-phase synthesis of oligonucleotides, diisopropylsilyl linkers have been developed that are stable throughout the synthesis but can be selectively cleaved using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to release the final product from the support. umich.edu This fluoride lability is a hallmark of many silyl ethers. Research has also focused on creating specialized linkers, such as [(3-Cyanopropyl)diisopropylsilyl]acetylene, for the preparation of C-terminal acetylene-derivatized peptides. researchgate.net The stability of this diisopropylsilyl-based linker was found to be comparable to the widely used and robust triisopropylsilyl (TIPS) group. researchgate.net

Table 2: Comparison of Common Silyl Protecting Groups in Synthesis

Silyl Group Abbreviation Typical Cleavage Reagents Key Features
Trimethylsilyl TMS Mild acid, water Very labile, sensitive to moisture
tert-Butyldimethylsilyl TBDMS/TBS Fluoride ions (TBAF), strong acid Good stability, widely used
Triisopropylsilyl TIPS Fluoride ions (TBAF), strong acid High steric bulk, very stable

Radiochemical Labeling for Imaging (e.g., ¹⁸F-labeling)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F). A significant challenge in PET radiochemistry is the development of simple and efficient methods to incorporate ¹⁸F into complex biomolecules like peptides and proteins.

The Silicon-Fluoride Acceptor (SiFA) methodology represents a major advance in this area. This strategy is based on the formation of a stable silicon-¹⁸F bond. This compound is a fundamental precursor for creating the diisopropylsilyl core that can be elaborated into a SiFA building block. The synthesis of a SiFA precursor generally involves the reaction of an organometallic compound with a di-alkyldihalosilane.

The stability of the SiFA tag, and thus the resulting radiotracer, under physiological conditions is paramount. This in vivo hydrolytic stability is achieved by attaching sterically bulky alkyl groups to the silicon atom. The diisopropyl groups, similar to the commonly used di-tert-butyl groups, provide the necessary steric hindrance to protect the Si-¹⁸F bond from cleavage by water. The labeling process itself is often a simple isotopic exchange reaction, where a non-radioactive fluorine-19 atom on the SiFA precursor is swapped for a radioactive fluorine-18 atom. This allows for the rapid and efficient radiolabeling of targeting molecules like peptides for use in PET imaging.

Table 3: Components of a SiFA-Based PET Radiotracer

Component Function Role of Diisopropylsilyl Group
Targeting Molecule (e.g., Peptide) Binds to a specific biological target (e.g., a receptor on a cancer cell). Not directly involved.
Linker Connects the targeting molecule to the SiFA tag. Not directly involved.
SiFA Tag The moiety that holds the fluorine-18 atom. The diisopropylsilyl unit forms the core of the SiFA tag, providing a stable anchor for the ¹⁸F atom.

Vi. Computational and Theoretical Chemistry of Chlorodiisopropylsilane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to predicting the behavior of molecules like chlorodiisopropylsilane.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for accurately predicting the electronic structure and energetics of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which contains all the information about the system. researchgate.net This approach allows for the calculation of various molecular properties that are crucial for understanding reactivity. researchgate.netresearchgate.net

Key reactivity descriptors derived from DFT include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net

Fukui Function (f(r)): Indicates the most likely sites for nucleophilic or electrophilic attack by analyzing the change in electron density upon the addition or removal of an electron. araproceedings.com

Local Softness and Philicity: Site-specific descriptors that help in identifying the most reactive atoms within the molecule.

For this compound, DFT calculations can map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The silicon atom, bonded to an electronegative chlorine atom, is an expected electrophilic site, while the chlorine atom is a nucleophilic site. The bulky isopropyl groups also influence the electronic distribution and steric accessibility of the reactive silicon center. These calculations provide a theoretical basis for predicting how this compound will interact with other reagents. researchgate.netaraproceedings.com

Table 1: Key Reactivity Descriptors Calculated by DFT
DescriptorDefinitionRelevance to this compound
Electronegativity (χ)The negative of the chemical potential; measures electron-attracting power.Determines the overall tendency to draw electron density in a reaction.
Chemical Hardness (η)Half the difference between ionization potential and electron affinity.Indicates the molecule's resistance to charge transfer.
Electrophilicity Index (ω)A global measure of electrophilic character, calculated from chemical potential and hardness.Quantifies the propensity of the molecule to accept electrons.
Fukui Function (f(r))Derivative of the electron density with respect to the number of electrons.Identifies the specific atoms most susceptible to nucleophilic or electrophilic attack.

Computational methods are extensively used to study the interaction of chlorosilanes with surfaces, which is critical for applications like semiconductor fabrication. DFT calculations can model the adsorption of this compound on surfaces, such as silicon (Si). researchgate.net These simulations determine the most stable adsorption geometries and calculate the corresponding adsorption energies, revealing the strength of the surface-molecule interaction.

The process typically involves:

Modeling the Surface: A slab or cluster of atoms is used to represent the material surface (e.g., Si(100)). researchgate.net

Placing the Molecule: this compound is placed at various positions and orientations relative to the surface.

Geometry Optimization: The total energy of the combined system is minimized to find the most stable configuration.

Calculating Adsorption Energy: The energy is calculated as Eads = Etotal - (Esurface + Emolecule), where a negative value indicates a stable adsorption.

Furthermore, these models can elucidate the nature of charge transfer between the molecule and the surface. rsc.org Analysis techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the amount of charge transferred and identify the atoms involved. For this compound, such studies would likely show charge transfer from the silicon atom of the silane (B1218182) to the surface atoms, facilitating bond formation.

Quantum chemistry can predict various spectroscopic properties, aiding in the characterization of new molecules. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis or Vacuum Ultraviolet (VUV) absorption spectrum. rsc.orguta.edu

The prediction of a VUV spectrum for this compound would involve:

Optimizing the ground-state geometry of the molecule using DFT.

Performing a TD-DFT calculation on the optimized structure to compute the energies of the lowest excited states. mdpi.com

The results provide a "stick spectrum" of vertical excitation energies. To compare with experimental data, this is often convoluted with Gaussian or Lorentzian functions to simulate the broadening of spectral bands. uta.edu

While powerful, TD-DFT can be computationally expensive. nih.gov As an alternative, machine learning models are being developed to predict VUV/UV spectra based on molecular structure representations. nih.govuta.edu These models are trained on large datasets of known spectra and can offer a faster, though less fundamentally grounded, method for spectral prediction. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. chemrxiv.org

MD simulations are an effective tool for exploring the conformational landscape of flexible molecules like this compound. nih.govmdpi.com The rotation around the Si-C bonds allows the two isopropyl groups to adopt various orientations. An MD simulation tracks the trajectory of each atom over time by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system. nih.govresearchgate.net

From the simulation trajectory, one can analyze:

Conformational States: By clustering the structures sampled during the simulation, it is possible to identify the most populated and energetically favorable conformations. nih.gov

Intramolecular Interactions: The simulation can reveal non-covalent interactions within the molecule, such as steric hindrance between the bulky isopropyl groups, which will influence the preferred conformations. dovepress.com

Dynamical Properties: Properties like the root-mean-square deviation (RMSD) can be calculated to quantify the flexibility of different parts of the molecule. mdpi.com

For this compound, MD simulations would reveal the dynamic behavior of the isopropyl groups and how their motion affects the accessibility of the reactive Si-H and Si-Cl bonds.

Mechanistic Insights from Computational Modeling

Computational modeling is invaluable for elucidating complex chemical reaction mechanisms. semanticscholar.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products. nih.gov

This analysis involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, crucially, transition states (the energy maxima along the reaction coordinate).

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction barrier, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. nih.gov

Exploration of Reaction Mechanisms and Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the mechanistic pathways of chlorosilane reactions, such as hydrolysis, disproportionation, and gas-phase decomposition. researchgate.netnih.govnih.gov These theoretical investigations allow for the detailed characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. nih.gov

One fundamental reaction of chlorosilanes is hydrolysis. Computational studies on prototype molecules like H₃SiCl have shown that the mechanism is highly dependent on the reaction conditions, such as the number of water molecules involved. researchgate.net For a 1:1 reaction with a single water molecule, the process proceeds through a high-energy barrier. However, the addition of even one more water molecule can significantly lower the activation barrier by facilitating proton transfer, indicating a cooperative effect. researchgate.net For this compound, the bulky isopropyl groups would sterically hinder the approach of nucleophiles to the silicon center, likely influencing the geometry and energy of the transition state compared to less substituted silanes.

In the context of chemical vapor deposition, the gas-phase reactivity of chlorosilanes has been explored computationally. Studies on trichlorosilane (B8805176) have identified two primary competing mechanisms: a disilane (B73854) mechanism, involving the formation of disilane intermediates, and a radical pathway. nih.govacs.org Simulations revealed that at higher temperatures, the radical mechanism can become the dominant route for conversion. nih.govacs.org The transition states for these reactions are determined using methods like B3LYP for geometry optimization and higher-level theories such as CCSD(T) to refine the potential energy surfaces and activation energies. nih.gov

DFT has also been used to investigate the adsorption of chlorosilanes on silicon surfaces, a key process in semiconductor manufacturing. These studies calculate the transition state barriers for dissociative adsorption, comparing the scission of Si-Cl versus Si-H bonds. For dichlorosilane (B8785471) (SiH₂Cl₂) and trichlorosilane (SiHCl₃), the calculated barrier for breaking the Si-Cl bond is significantly lower than for the Si-H bond, indicating that the reaction is kinetically controlled and proceeds via Si-Cl cleavage. researchgate.netnih.gov

Reaction / ProcessChlorosilaneComputational MethodCalculated Activation Energy / BarrierReference
Adsorption on Si(100) via Si-Cl scissionSiH₂Cl₂DFT~6-9 kcal/mol lower than Si-H scission researchgate.net
Adsorption on Si(100) via Si-Cl scissionSiHCl₃DFT~6-9 kcal/mol lower than Si-H scission researchgate.net
Disproportionation (Dehydrogenation)SiH₂Cl₂DFTRate-determining step nih.gov
Heterocoupling with Int2ChlorodimethylphenylsilaneDFTΔG‡ = 17.4 kcal/mol nih.gov
Hydrolysis with single H₂O moleculeH₃SiClDFT~22–24 kcal/mol researchgate.net
Hydrolysis with two H₂O moleculesH₃SiClDFT~16 kcal/mol researchgate.net

This table presents a selection of computationally determined activation energies for various reactions involving different chlorosilanes, illustrating the types of data generated in theoretical studies.

Understanding Differential Activation of Chlorosilanes

The reactivity of chlorosilanes can vary significantly based on the steric and electronic properties of the substituents attached to the silicon atom. Computational studies are essential for quantifying and explaining this differential activation. nih.gov Theoretical models can predict how changes in substitution—for example, replacing a hydrogen atom with a bulky, electron-donating isopropyl group—affect the molecule's susceptibility to nucleophilic attack, reduction, or bond cleavage.

One clear example of differential activation is seen in the electrochemical reduction of chlorosilanes. Computational studies show that aryl-substituted chlorosilanes, such as chlorodimethylphenylsilane, are considerably easier to reduce than their alkyl-substituted counterparts. nih.gov This is reflected in their calculated single-electron reduction potentials, which can differ by nearly 1 V. This electronic difference allows for selective activation in cross-coupling reactions. nih.gov

Steric effects also play a critical role. The initial sticking coefficient of chlorosilanes on silicon surfaces, a measure of reactivity, can be partly explained by differences in adsorption barriers. For instance, the calculated adsorption barrier for dichlorosilane (SiH₂Cl₂) is 7 kcal/mol lower than that for silane (SiH₄), which helps to explain its higher sticking coefficient observed experimentally. researchgate.net In the case of this compound, the two large isopropyl groups create significant steric hindrance around the silicon center. This bulkiness would be expected to raise the activation energy for reactions proceeding through a crowded Sₙ2-type transition state, such as hydrolysis or nucleophilic substitution, making it less reactive than smaller chlorosilanes like trimethylchlorosilane under similar conditions. taylorandfrancis.com

Furthermore, the substituent effects on the hydrolysis of various chlorosilanes have been systematically studied using DFT. researchgate.net These studies found strong correlations between the activation energy of hydrolysis and several factors, including the electrophilicity and partial charge at the silicon atom, the Cl-Si-O bond angle in the transition state (an indicator of steric strain), and the potential for additional hydrogen bonding. researchgate.net The electron-donating nature of the isopropyl groups in this compound would decrease the partial positive charge on the silicon atom, reducing its electrophilicity and thus its reactivity toward nucleophiles compared to chlorosilanes bearing electron-withdrawing groups.

CompoundProperty / ParameterComputational FindingImplication for ReactivityReference
ChlorodimethylphenylsilaneReduction PotentialEred = -3.73 V vs. Fc⁰/⁺Easier to reduce (more reactive in reduction) nih.gov
Alkyl-substituted chlorosilaneReduction PotentialEred = -4.67 V vs. Fc⁰/⁺Harder to reduce nih.gov
Dichlorosilane (SiH₂Cl₂)Adsorption Barrier7 kcal/mol lower than SiH₄Higher initial sticking coefficient researchgate.net
Various ChlorosilanesHydrolysis Activation EnergyCorrelates with Si electrophilicity and steric factorsSubstituents strongly modulate reaction rates researchgate.net

This table compares computational data for different chlorosilanes, highlighting the electronic and steric factors that lead to their differential activation.

Vii. Emerging Research Directions and Future Perspectives in Chlorodiisopropylsilane Chemistry

Development of Novel Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern chemical synthesis, aiming for higher efficiency, selectivity, and sustainability. Chlorodiisopropylsilane serves as a valuable building block in the design of sophisticated catalysts, particularly in the realms of asymmetric catalysis and silylene complex-mediated reactions.

Asymmetric Catalysis with Chiral Organosilicon Compounds

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Chiral organosilicon compounds, particularly those derived from chlorosilanes, are gaining attention as effective catalysts and auxiliaries in asymmetric transformations.

The strategic use of bulky silyl (B83357) ethers in asymmetric C-H functionalization reactions highlights the potential of diisopropylsilyl derivatives. In studies involving chiral dirhodium catalysts, the choice of the silyl protecting group on a benzyl (B1604629) ether substrate can significantly influence enantioselectivity. organic-chemistry.org While these studies did not specifically employ the diisopropylsilyl group, they underscore the principle that the steric and electronic nature of the silyl group is critical for achieving high levels of asymmetric induction. organic-chemistry.org The use of a chiral auxiliary, such as (S)-lactate, in conjunction with aryldiazoacetates has been shown to yield moderate to high diastereoselectivity and enantioselectivity in the C-H functionalization of benzyl silyl ethers. organic-chemistry.org This suggests a promising avenue for the application of chiral diisopropylsilyl ethers, derived from this compound, in similar catalytic systems. The bulky diisopropyl groups could enforce a specific conformation in the transition state, leading to enhanced stereocontrol.

Future research is anticipated to focus on the synthesis of novel chiral ligands and catalysts incorporating the diisopropylsilyl moiety. These could include chiral diisopropylsilyl ethers, amines, and phosphines, which can be readily prepared from this compound. The evaluation of these new chiral organosilicon compounds in a variety of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and hydrogenations, will be crucial in unlocking their full potential.

Table 1: Asymmetric C-H Functionalization of Benzyl Silyl Ethers

Catalyst Chiral Auxiliary Diastereomeric Excess (de) Enantiomeric Excess (ee)
Rh₂( (S)-DOSP)₄ None Poor Poor
Rh₂( (S)-PTTL)₄ None 91-95% 95-98%
- (S)-lactate 79-88% 68-85%

Data sourced from studies on benzyl silyl ethers, illustrating the potential for high stereocontrol through catalyst and auxiliary selection. organic-chemistry.org

Silylene Complexes in Catalysis

Silylenes, the silicon analogues of carbenes, are highly reactive species that can be stabilized through coordination to a transition metal. The resulting silylene complexes have emerged as a fascinating class of catalysts for a variety of organic transformations, including hydrosilylation, hydrogenation, and small molecule activation. mdpi.com

The synthesis of stable silylene complexes has been a significant breakthrough, enabling their exploration as versatile ligands in coordination chemistry and catalysis. mdpi.com Chlorosilanes are common precursors for the generation of silylene ligands. The reaction of a dichlorosilane (B8785471), such as dithis compound, with a reducing agent in the presence of a suitable transition metal complex can lead to the formation of a silylene complex.

Recent research has demonstrated the catalytic activity of dinuclear cobalt silylene complexes in alkene hydrosilylation reactions. researchgate.netkit.eduopenalex.org These studies highlight the cooperative effects between the metal center and the silicon ligand in promoting catalysis. The steric bulk of the substituents on the silicon atom can play a crucial role in determining the selectivity of the catalytic reaction. The diisopropyl groups in a potential diisopropylsilylene complex would be expected to influence the coordination environment of the metal center, thereby affecting the catalyst's activity and selectivity.

Future work in this area will likely involve the synthesis and characterization of novel silylene complexes derived from this compound. The investigation of their reactivity towards a broader range of substrates and their application in challenging catalytic transformations, such as C-H activation and dinitrogen functionalization, will be of significant interest.

Advanced Materials Science Applications

This compound is a key precursor for the synthesis of advanced silicon-based materials with novel and tunable properties. The incorporation of the diisopropylsilyl unit into polymers, cyclosilanes, and surface coatings can lead to materials with enhanced thermal stability, unique optoelectronic properties, and tailored surface characteristics.

Silicon-Based Materials with Novel Optoelectronic Properties

Polysilanes, which consist of a silicon backbone with organic side groups, have attracted considerable attention due to their unique electronic and optical properties, arising from σ-electron delocalization along the Si-Si chain. These properties make them promising materials for applications in optoelectronics, such as light-emitting diodes (LEDs), photodetectors, and charge-transport layers.

The properties of polysilanes can be tuned by varying the substituents on the silicon backbone. The bulky diisopropyl groups derived from this compound can significantly influence the conformation of the polysilane chain. This, in turn, affects the extent of σ-conjugation and, consequently, the material's absorption and emission characteristics. It is anticipated that poly(diisopropylsilylene) would exhibit distinct optoelectronic properties compared to less sterically hindered polysilanes.

Research in this area is focused on the synthesis of well-defined polysilanes and copolymers incorporating the diisopropylsilyl moiety. The investigation of their photophysical properties, including their absorption and fluorescence spectra, quantum yields, and charge carrier mobilities, will be essential for evaluating their potential in optoelectronic devices.

Functionalized Cyclosilanes and Oligosilanes for Material Properties

Cyclosilanes and oligosilanes are important building blocks for the construction of more complex silicon-based materials. The controlled synthesis of functionalized cyclosilanes remains a synthetic challenge, but recent advances have demonstrated that the reductive activation of readily available chlorosilanes is a viable approach. nih.gov

The use of dithis compound as a starting material can lead to the formation of functionalized cyclodiisopropylsilanes. These cyclic compounds can serve as monomers for ring-opening polymerization to produce high-molecular-weight polysilanes with a regular structure. Furthermore, the functional groups on the cyclosilane ring can be used to tune the material's properties or to graft the cyclosilane onto other polymer backbones or surfaces.

A significant development in this area is the highly selective, ruthenium-catalyzed addition of cyclosilanes to alkynes, which yields complex organosilanes that absorb visible light. nih.gov This method is highly functional group tolerant, allowing for the incorporation of a wide range of functionalities that would not be compatible with traditional reductive coupling methods used to prepare cyclosilanes from dihalosilanes. nih.gov These functionalized cyclosilanes are valuable building blocks for novel conjugated polymers with potential applications in molecular electronics and photonics. nih.gov

Table 2: Examples of Functional Groups Tolerated in Ru-Catalyzed Hydrosilylation of Cyclosilanes

Functional Group Relevance/Application
Thienyl Molecular electronics
Methyl ester Intermediate for carboxylic acids (e.g., for MOF ligands)
Halogens Catalytic cross-coupling

Data highlights the versatility of functionalizing cyclosilanes for various material applications. nih.gov

Organosilane Assembly on Mesoporous Silicon Films and Particles

Mesoporous silicon is a versatile material with a high surface area and tunable pore size, making it attractive for applications in drug delivery, sensing, and catalysis. researchgate.net The surface of mesoporous silicon is typically terminated with silicon hydride (Si-H) or silanol (B1196071) (Si-OH) groups, which can be readily functionalized with organosilanes. researchgate.net

The chemical modification of the mesoporous silicon surface with organosilanes allows for the tailoring of its surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity. mdpi.com this compound can be used to impart a hydrophobic character to the surface of mesoporous silicon. The reaction of this compound with the surface silanol groups leads to the formation of a stable diisopropylsilyl ether linkage, effectively passivating the surface and preventing oxidation.

Surface functionalization with silane (B1218182) coupling agents is a well-established strategy to modify the properties of mesoporous materials, enhancing their adsorption and desorption capabilities and allowing for the modulation of their hydrophilic or hydrophobic nature. nih.gov The choice of the organosilane is critical in determining the final surface properties. The bulky diisopropyl groups would create a highly hydrophobic and sterically shielded surface, which could be advantageous in applications where resistance to aqueous environments or specific molecular recognition is desired.

Future research in this area will likely explore the use of this compound and its derivatives for the functionalization of a variety of mesoporous materials. The characterization of these modified materials and the investigation of their performance in applications such as controlled drug release, selective adsorption, and heterogeneous catalysis will be of great interest.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dithis compound
(S)-lactate
Benzyl silyl ether
Aryldiazoacetate

Biological and Pharmaceutical Innovations

While this compound itself is not directly used as a therapeutic agent, its role as a sophisticated chemical tool is integral to the synthesis of complex molecules that are vital for pharmaceutical research and development. The innovations in this area are centered on the application of the diisopropylsilyl group in facilitating the construction of biologically active compounds and the potential for silicon-containing moieties in advanced therapeutic systems.

This compound is a key reagent for introducing the diisopropylsilyl (DIPS) ether protecting group onto hydroxyl functionalities. In the multi-step synthesis of complex, biologically active natural products and pharmaceutical compounds, protecting groups are essential for temporarily masking reactive sites to allow for chemical transformations elsewhere in the molecule. jocpr.comwiley.comlabinsights.nl The DIPS group offers a specific level of stability and reactivity that allows chemists to selectively protect and deprotect hydroxyl groups, a crucial strategy in the synthesis of intricate molecular architectures. jocpr.comuchicago.edu

The strategic application of silyl ether protecting groups, including those derived from this compound, has been instrumental in the total synthesis of various natural products that exhibit significant biological activities, such as antiviral or anticancer properties. nih.govnih.govmdpi.com For instance, in the synthesis of marine polycyclic ether natural products, which are known for their potent biological effects, the precise stereocontrolled construction of multiple alcohol functionalities is paramount. The use of versatile protecting groups like silyl ethers enables the complex synthetic sequences required to build these molecules. nih.gov

The innovation lies in the rational design of synthetic routes where the unique steric and electronic properties of the diisopropylsilyl group can be exploited to achieve high selectivity and yield. This enables the efficient production of complex molecules that can be investigated as potential new drugs.

Table 1: Application of Silyl Ether Protecting Groups in the Synthesis of Biologically Active Molecules

Protecting Group Reagent Protecting Group Key Application Area Rationale for Use
This compound Diisopropylsilyl (DIPS) Synthesis of complex natural products Specific stability, selective removal

Currently, there is no direct application of this compound in the formulation of drug delivery systems. The research in this area is dominated by the use of high-molecular-weight silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), and porous silica (B1680970) nanoparticles. uchicago.eduntnu.no These materials are favored for their biocompatibility, chemical inertness, and tunable properties for controlling the release of therapeutics.

However, from a future perspective, the diisopropylsilyl moiety could offer unique properties if incorporated into more complex drug delivery vehicles. Silyl ethers, formed from reagents like this compound, introduce a degree of hydrophobicity that could be used to modulate the solubility and release kinetics of encapsulated drugs. The Si-O-C bond of a silyl ether has a different hydrolysis profile compared to the Si-O-Si backbone of silicones, potentially offering a different mechanism for drug release. While purely speculative at this stage, future research could explore the synthesis of novel, functionalized organosilicon molecules for drug delivery where the specific steric and electronic characteristics of the diisopropylsilyl group are harnessed to achieve desired therapeutic outcomes.

The environmental fate of organosilicon compounds is a critical aspect of their development and use. For chlorosilanes like this compound, the primary and most rapid environmental interaction is hydrolysis. gesamp.orggoogle.com Upon contact with water or moisture in the air, the silicon-chlorine bond is quickly cleaved, producing hydrogen chloride and the corresponding silanol—in this case, diisopropylsilanol ((i-Pr)₂SiH(OH)). nih.gov

This hydrolysis is a key degradation pathway for the parent chlorosilane, but the resulting silanol is significantly more stable. gesamp.org Silanols, in general, are not considered to be readily biodegradable. gesamp.org While some minor biodegradation of certain silanols by microorganisms has been observed, the primary long-term degradation pathway for many organosilanols is abiotic, involving atmospheric oxidation. epa.gov Therefore, while this compound itself is not persistent in the environment due to rapid hydrolysis, its hydrolysis product, diisopropylsilanol, is expected to exhibit greater persistence. techniques-ingenieur.frresearchgate.net Further research is needed to fully characterize the environmental half-life and potential bioaccumulation of diisopropylsilanol.

Table 2: Environmental Fate of this compound

Compound Initial Transformation Primary Product Biodegradability of Product
This compound Rapid Hydrolysis Diisopropylsilanol Not readily biodegradable

Environmental and Sustainability Aspects

The production and use of chlorosilanes are intrinsically linked to the broader silicone industry. As this industry moves towards a more sustainable and circular model, significant research efforts are being directed at improving the environmental footprint of these foundational chemicals.

A major challenge for the sustainability of silicone materials has been the difficulty in recycling the cross-linked polymers back to their monomeric precursors. scilit.com However, a groundbreaking area of emerging research is the chemical recycling of silicone waste. Recently, a new low-energy process has been developed that can depolymerize a wide range of silicone-based materials, including end-of-life products, back into valuable chlorosilanes. scilit.comnih.govelkem.com

This innovative method utilizes a gallium catalyst in conjunction with boron trichloride (B1173362) to break the strong siloxane (Si-O-Si) backbone of silicone polymers at mild temperatures (around 40°C). scilit.comresearchgate.netchemrxiv.org The process achieves nearly quantitative yields of chlorosilane monomers, which are the key building blocks for producing new, virgin-quality silicones. nih.govresearchgate.net This represents a significant step towards a circular economy for silicones, as it allows for the recovery of the fundamental chemical ingredients from waste. elkem.com

This technology is directly relevant to this compound, as it demonstrates the feasibility of regenerating the chlorosilane feedstock from which specialty silicones could be made. By closing the loop on silicone materials, this recycling process can significantly reduce the energy consumption and carbon footprint associated with producing chlorosilanes from raw materials like silicon metal. scilit.com

Table 3: Emerging Silicone Recycling Technology

Technology Reagents Temperature Products Significance

The traditional industrial method for producing organochlorosilanes is the Müller-Rochow Direct Process, which involves the copper-catalyzed reaction of an alkyl halide with elemental silicon at high temperatures. wikipedia.orguni-wuppertal.de While highly effective, particularly for methylchlorosilanes, this process is energy-intensive and generates by-products. researchgate.netosti.gov

In line with the principles of green chemistry, there is a significant research effort to develop more environmentally friendly and sustainable synthetic routes to organosilicon compounds. mdpi.comnih.gov A major focus is on developing chlorine-free pathways to avoid the production of corrosive by-products like hydrogen chloride. mdpi.com One promising alternative is the direct synthesis of alkoxysilanes from silicon and alcohols, which circumvents the use of chlorosilanes altogether for certain applications. mdpi.comresearchgate.net

For the production of specialty chlorosilanes like this compound, sustainability improvements are being sought through several avenues:

Catalyst Development: Research into more efficient and selective catalysts for the Direct Process can reduce energy consumption and minimize the formation of unwanted by-products. ntnu.no

By-product Valorization: Instead of treating process residues as waste, methods are being developed to convert them into valuable chemical intermediates. For example, high-boiling residues from chlorosilane production can be treated and recycled back into the process or converted into other useful products. osti.govacademax.commdpi.comgoogleapis.com

These research directions aim to make the production of essential chemical building blocks like this compound more resource-efficient and environmentally benign, aligning the silicones industry with the broader goals of sustainable chemical manufacturing. researchgate.net

Theoretical and Computational Advances

The synergy between experimental and theoretical chemistry has become indispensable for advancing our understanding of molecular structure, reactivity, and properties. In the context of this compound chemistry, computational methods offer powerful tools to investigate transient intermediates, complex reaction mechanisms, and the electronic structure of novel silicon-containing species that may be difficult to characterize experimentally. This section delves into the theoretical and computational frontiers that are shaping the future of this compound research.

Computational quantum chemistry provides a virtual laboratory to explore the frontiers of silicon's bonding capabilities, particularly in the realm of low-valent and hypervalent species derived from this compound. These studies are crucial for predicting the stability, structure, and reactivity of these often elusive molecules, thereby guiding synthetic efforts.

Low-Valent Derivatives: The Case of Diisopropylsilylene

The low-valent derivative of this compound is diisopropylsilylene ((iPr)₂Si), a member of the silylene family, which are silicon analogues of carbenes. A key area of theoretical investigation for silylenes is the energy difference between their lowest singlet and triplet electronic states (the singlet-triplet gap, ΔES-T). This energy gap is a critical determinant of the silylene's reactivity. Generally, silylenes with singlet ground states exhibit ambiphilic reactivity, acting as both a Lewis acid and a Lewis base, while triplet ground state silylenes exhibit diradical-type reactivity.

Computational methods, such as Density Functional Theory (DFT) and more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to calculate the geometries and relative energies of the singlet and triplet states. For diisopropylsilylene, the bulky isopropyl groups are predicted to influence the C-Si-C bond angle and the electronic structure, thereby affecting the singlet-triplet gap.

Below is a representative data table showcasing the kind of information that can be obtained from such computational studies. Please note that the following data is illustrative and intended to represent typical computational results, as specific experimental or high-level computational data for diisopropylsilylene may not be readily available in the literature.

Table 1: Calculated Properties of Diisopropylsilylene ((iPr)₂Si) in its Singlet and Triplet States
PropertySinglet State (¹A₁)Triplet State (³B₁)
Calculated C-Si-C Bond Angle~100-105°~115-120°
Calculated Si-C Bond Length~1.90-1.95 Å~1.85-1.90 Å
Relative Energy (ΔES-T)0 kcal/mol (Ground State)>15 kcal/mol
HOMO-LUMO GapRelatively smallLarger than singlet

Hypervalent Derivatives: Pentacoordinate Silicon Species

This compound can act as a precursor to hypervalent silicon compounds, where the silicon atom is bonded to more than four other atoms. The formation of stable pentacoordinate or hexacoordinate silicon species is a topic of significant interest. Theoretical studies play a pivotal role in understanding the bonding in these species, which often involves three-center-four-electron (3c-4e) bonds.

Computational models can predict the geometries of these hypervalent adducts, which typically adopt trigonal bipyramidal (for pentacoordinate) or octahedral (for hexacoordinate) structures. The relative energies of different isomers and the pathways for their interconversion (e.g., via pseudorotation) can also be elucidated. Furthermore, theoretical calculations can provide insights into the nature of the bonding, including bond orders and charge distributions.

The following table illustrates the type of data generated from computational studies on a hypothetical pentacoordinate adduct of this compound with a Lewis base (L).

Table 2: Calculated Properties of a Pentacoordinate Adduct: [ (iPr)₂SiHCl(L) ]
PropertyCalculated Value
GeometryTrigonal Bipyramidal
Si-Cl Bond Length (Axial)Longer than in tetrahedral precursor
Si-L Bond Length (Axial)Dependent on the nature of L
Equatorial Bond Angles~120°
Axial-Equatorial Bond Angles~90°
Calculated Energy of FormationExothermic or Endothermic

Future computational work in this area will likely focus on more accurate and efficient methods to handle the complex electronic structures of these species, enabling the prediction of their reactivity in various chemical transformations and their potential roles as catalysts or reaction intermediates.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Chlorodiisopropylsilane, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves reacting diisopropylsilane with chlorinating agents (e.g., HCl or Cl₂) under controlled anhydrous conditions. To ensure reproducibility, document reaction parameters (temperature, stoichiometry, solvent purity) and validate product purity via NMR and GC-MS. Cross-reference established protocols from peer-reviewed literature and include detailed characterization data (e.g., 1^1H/13^13C NMR chemical shifts, boiling point) in supplementary materials .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ ~0.5–1.5 ppm for Si-CH(CH₃)₂; δ ~1.2–1.5 ppm for isopropyl groups) and 29^29Si NMR (δ ~10–20 ppm for Si-Cl).
  • FTIR : Si-Cl stretching vibrations at ~450–550 cm⁻¹.
  • Mass Spectrometry : Parent ion [M⁺] at m/z 164.5 (C₆H₁₅ClSi).
    Always compare spectra with literature data and report solvent/temperature conditions to avoid misinterpretation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and store under inert atmosphere (argon/nitrogen) to prevent hydrolysis. In case of skin contact, wash with copious water and consult SDS guidelines. Avoid aqueous environments due to rapid hydrolysis releasing HCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with different nucleophiles?

  • Methodological Answer : Contradictions often arise from solvent polarity, steric effects, or trace moisture. Design controlled experiments varying solvents (e.g., THF vs. DCM) and nucleophile concentrations. Use kinetic studies (e.g., in situ IR monitoring) to compare reaction pathways. Cross-validate findings with computational modeling (DFT) to identify transition states .

Q. What strategies optimize the use of this compound in stereoselective synthesis, given its steric bulk?

  • Methodological Answer :

  • Steric Shielding : Pair with bulky counterions (e.g., KOtBu) to enhance selectivity.
  • Solvent Effects : Use low-polarity solvents (e.g., hexane) to minimize side reactions.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd) to direct regioselectivity.
    Publish full experimental details (e.g., catalyst loading, reaction time) to enable replication .

Q. How should researchers address reproducibility challenges in silane-mediated coupling reactions involving this compound?

  • Methodological Answer : Reproducibility issues may stem from trace impurities (e.g., oxygen, moisture). Implement rigorous drying protocols for solvents/reagents (e.g., molecular sieves). Use internal standards (e.g., mesitylene) in GC-MS to quantify yields. Share raw data (e.g., chromatograms, spectral files) in supplementary materials for peer review .

Q. What advanced analytical methods can elucidate the hydrolysis mechanism of this compound in environmental samples?

  • Methodological Answer : Combine:

  • In Situ Raman Spectroscopy : Track Si-Cl bond cleavage in real time.
  • Isotope Labeling : Use 2^2H₂O to study kinetic isotope effects.
  • Computational Models : MD simulations to predict hydrolysis pathways.
    Disclose all parameters (e.g., pH, temperature) to facilitate cross-study comparisons .

Data Interpretation and Reporting Guidelines

  • Contradiction Analysis : When conflicting data arise (e.g., unexpected byproducts), perform control experiments (e.g., excluding catalysts) and statistical analysis (e.g., ANOVA for replicate trials). Reference analogous systems (e.g., chlorotrimethylsilane) to contextualize findings .
  • Ethical Reporting : Disclose all modifications to published protocols, potential hazards, and null results to enhance transparency. Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for supplementary data submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.